An In-depth Technical Guide to the Chemical Structure Analysis of 4-methyl-4-(4-methylphenyl)pentanoic acid
An In-depth Technical Guide to the Chemical Structure Analysis of 4-methyl-4-(4-methylphenyl)pentanoic acid
Introduction: Unveiling the Molecular Architecture
4-methyl-4-(4-methylphenyl)pentanoic acid (CAS No. 40663-79-4) is a carboxylic acid derivative with a unique structural motif, featuring a quaternary carbon center attached to both a tolyl group and a pentanoic acid chain.[1][2] This structure suggests potential applications as a pharmaceutical intermediate or a building block in fine chemical synthesis.[1] A thorough understanding of its chemical structure is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships. This guide provides a comprehensive, multi-technique approach to the structural elucidation and analytical characterization of this compound, grounded in established spectroscopic and chromatographic principles. While publicly available, peer-reviewed spectral data for this specific molecule is limited, this guide will present a robust framework based on predictive analysis and data from closely related analogs, empowering researchers to confidently characterize this molecule.
Core Analytical Strategy: A Multi-Pronged Approach
A definitive structural analysis of an organic molecule necessitates a synergistic approach, where each technique provides a unique piece of the structural puzzle. No single method is sufficient on its own. Our strategy integrates Nuclear Magnetic Resonance (NMR) for mapping the carbon-hydrogen framework, Infrared (IR) Spectroscopy for identifying functional groups, Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns, and Chromatography for separation and purity assessment. This self-validating system ensures a high degree of confidence in the final structural assignment.
Caption: Integrated workflow for structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeletal Blueprint
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a complete picture of the molecule's connectivity can be assembled.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to reveal eight distinct signals, corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Broad Singlet | 1H | H -O-C=O | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which can exchange with D₂O. |
| ~7.25 | Doublet | 2H | Ar-H (ortho to alkyl) | Protons on the aromatic ring ortho to the quaternary carbon are deshielded by the ring current and will be split by the meta protons. |
| ~7.15 | Doublet | 2H | Ar-H (meta to alkyl) | Protons on the aromatic ring meta to the quaternary carbon will be split by the ortho protons. |
| ~2.35 | Singlet | 3H | Ar-CH ₃ | The methyl group attached to the aromatic ring is a characteristic singlet in this region. |
| ~2.20 | Triplet | 2H | -CH ₂-COOH | These protons are alpha to the carbonyl group, which deshields them. They are split by the adjacent methylene group. |
| ~1.90 | Triplet | 2H | -CH ₂-CH₂- | These protons are beta to the carbonyl and are split by the alpha methylene group. |
| ~1.30 | Singlet | 6H | C(Ar)(CH ₃)₂ | The two methyl groups on the quaternary carbon are equivalent and, having no adjacent protons, appear as a strong singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. Due to the molecule's symmetry, 10 distinct carbon signals are predicted.[3]
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~179 | Quaternary | C =O | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| ~145 | Quaternary | Ar-C (ipso, alkyl) | The aromatic carbon attached to the pentanoic acid chain. |
| ~136 | Quaternary | Ar-C (ipso, methyl) | The aromatic carbon attached to the methyl group. |
| ~129 | Tertiary | Ar-C H (meta) | Aromatic CH carbons. |
| ~126 | Tertiary | Ar-C H (ortho) | Aromatic CH carbons. |
| ~45 | Quaternary | C (Ar)(CH₃)₂ | The quaternary aliphatic carbon, deshielded by the aromatic ring. |
| ~38 | Secondary | -C H₂-CH₂- | Aliphatic methylene carbon. |
| ~30 | Secondary | -C H₂-COOH | Aliphatic methylene carbon alpha to the carbonyl. |
| ~29 | Primary | C(Ar)(C H₃)₂ | The two equivalent methyl carbons on the quaternary center. |
| ~21 | Primary | Ar-C H₃ | The methyl carbon on the aromatic ring. |
Experimental Protocol
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[4]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
2D NMR: To confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to link protons to their directly attached carbons and to carbons further away, respectively.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.[5]
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad | The very broad and strong absorption in this region is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6] |
| ~2960 | C-H stretch (aliphatic) | Strong | Stretching vibrations of the methyl and methylene groups. |
| ~3030 | C-H stretch (aromatic) | Medium | Stretching vibrations of the C-H bonds on the aromatic ring.[7] |
| ~1710 | C=O stretch (carboxylic acid) | Very Strong, Sharp | This is one of the most prominent peaks in the spectrum, indicative of the carbonyl group in a saturated carboxylic acid.[5] |
| 1600, 1480 | C=C stretch (aromatic) | Medium-Weak | These absorptions are characteristic of the carbon-carbon stretching within the aromatic ring. |
| ~1410 | O-H bend | Medium | In-plane bending of the carboxylic acid O-H group. |
| ~1250 | C-O stretch | Strong | Stretching of the C-O single bond in the carboxylic acid. |
Experimental Protocol
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Interpretation: The presence of the very broad O-H stretch and the strong C=O stretch at ~1710 cm⁻¹ would provide conclusive evidence for the carboxylic acid functional group.[8]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural clues. For this molecule, Electron Ionization (EI) would likely induce characteristic fragmentation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺•): m/z = 208. This corresponds to the molecular weight of C₁₂H₁₆O₂. The peak may be of moderate to low intensity due to facile fragmentation.
-
Key Fragments: The fragmentation of carboxylic acids is well-documented.[9] The structure of 4-methyl-4-(4-methylphenyl)pentanoic acid suggests several likely fragmentation pathways.
Caption: Predicted major fragmentation pathways in EI-MS.
Interpretation of Key Fragments:
-
m/z 163: Loss of the carboxyl radical (•COOH, 45 Da) is a common fragmentation for carboxylic acids.[10][11]
-
m/z 119: This would be a very significant peak, resulting from the cleavage of the C-C bond beta to the aromatic ring, yielding a stable benzylic carbocation, [CH₃-C₆H₄-C(CH₃)₂]⁺.
-
m/z 105: Subsequent loss of a methyl group from the m/z 119 fragment.
-
m/z 91: A common rearrangement to the very stable tropylium ion is also possible.
Experimental Protocol
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment libraries. For softer ionization to confirm the molecular ion, Electrospray Ionization (ESI) in negative mode ([M-H]⁻ at m/z 207) would be ideal.
-
Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would allow for the determination of the exact mass, confirming the elemental formula of C₁₂H₁₆O₂.
Chromatographic Analysis: Purity and Separation
Chromatographic techniques are essential for determining the purity of the synthesized compound and for separating it from any starting materials or byproducts.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is well-suited for analyzing carboxylic acids.[12]
-
Column: A C18 column is a standard choice.
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid and ensure good peak shape.[12]
-
Detection: UV detection at ~210 nm would be effective due to the absorbance of the carboxylic acid and the aromatic ring.[9]
-
-
Gas Chromatography (GC): Due to the low volatility and polar nature of carboxylic acids, derivatization is often required for GC analysis to prevent peak tailing.
-
Derivatization: Esterification to the methyl or ethyl ester is a common strategy.
-
Analysis: The resulting more volatile ester can then be analyzed on a standard non-polar GC column.
-
Conclusion: A Cohesive Structural Narrative
The structural elucidation of 4-methyl-4-(4-methylphenyl)pentanoic acid is achieved through the convergence of evidence from multiple analytical techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of the key carboxylic acid and aromatic functional groups. Mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. Finally, chromatography ensures the purity of the analyzed sample. By following the protocols and interpretive frameworks outlined in this guide, researchers can confidently and accurately characterize the chemical structure of this compound, paving the way for its further study and application.
References
-
ResearchGate. 1H NMR and 13C NMR of compound 4 at pH values at approximately 1.5 and.... [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChemLite. 4-(4-methylphenyl)pentanoic acid (C12H16O2). [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]
-
Brieflands. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Michigan State University Department of Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Stenutz. 4-(4-methylphenyl)pentanoic acid. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
NIST WebBook. Pentanoic acid, 4-methyl-. [Link]
-
Thompson Rivers University. ¹³C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. How to Interpret An Infrared Spectrum. [Link]
-
World Journal of Pharmaceutical Sciences. SYNTHESIS AND CHARACTERIZATION OF 4-METHYLCOUMARIN DERIVATIVES AS ANTI-CHOLINESTERASE INHIBITORS. [Link]
-
Physics & Maths Tutor. Infrared Spectroscopy 4 MS. [Link]
-
SIELC Technologies. Pentanoic acid, 4-methylphenyl ester. [Link]
Sources
- 1. 4-Methyl-4-(4-methylphenyl)pentanoic acid [synhet.com]
- 2. 4-(4-methylphenyl)pentanoic acid [stenutz.eu]
- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. m.youtube.com [m.youtube.com]
- 12. Pentanoic acid, 4-methylphenyl ester | SIELC Technologies [sielc.com]
